molecular formula C5H3N2O4- B1227488 Orotate CAS No. 73-97-2

Orotate

Cat. No.: B1227488
CAS No.: 73-97-2
M. Wt: 155.09 g/mol
InChI Key: PXQPEWDEAKTCGB-UHFFFAOYSA-M
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Description

Orotate, also known as orotic acid, is a heterocyclic compound and an organic acid. It was once mistakenly classified as a vitamin and referred to as vitamin B13, but it is not a vitamin. This compound is a precursor in the biosynthesis of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA .

Preparation Methods

Mechanism of Action

Orotate exerts its effects primarily through its role in the pyrimidine biosynthesis pathway. It is converted to orotidine-5’-monophosphate by the enzyme this compound phosphoribosyltransferase. This conversion is crucial for the synthesis of uridine monophosphate, which is further converted to other pyrimidine nucleotides necessary for DNA and RNA synthesis . The molecular targets involved include this compound phosphoribosyltransferase and dihydrothis compound dehydrogenase .

Comparison with Similar Compounds

    Uracil: Like orotate, uracil is a pyrimidine derivative and is involved in the synthesis of RNA.

    Thymine: Thymine is another pyrimidine derivative, but it is used in the synthesis of DNA.

    Cytosine: Cytosine is also a pyrimidine derivative and is used in both DNA and RNA synthesis.

Uniqueness of this compound: this compound is unique in its role as a precursor in the pyrimidine biosynthesis pathway. Unlike uracil, thymine, and cytosine, which are directly incorporated into nucleic acids, this compound is an intermediate that must be converted to orotidine-5’-monophosphate before it can be used in nucleotide synthesis .

Properties

CAS No.

73-97-2

Molecular Formula

C5H3N2O4-

Molecular Weight

155.09 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1

InChI Key

PXQPEWDEAKTCGB-UHFFFAOYSA-M

SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-]

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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